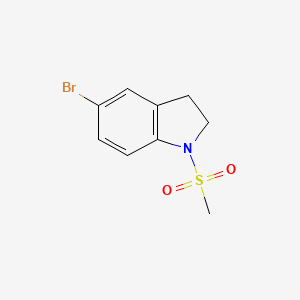

5-Bromo-1-(methylsulfonyl)indoline

Description

5-Bromo-1-(methylsulfonyl)indoline is a brominated indoline derivative with a methylsulfonyl group at the 1-position. Its molecular formula is C₉H₁₀BrNO₂S, and it has a molecular weight of 276.16 g/mol . The compound is synthesized via nucleophilic substitution or sulfonylation reactions, often involving indoline precursors. Its structural features, including the electron-withdrawing sulfonyl group and bromine substituent, influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

5-bromo-1-methylsulfonyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTSAXZCGBYCPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: 5-Bromo-1-(methylsulfonyl)indoline is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays. Medicine: Research is ongoing to explore its medicinal properties, including its potential as an anti-inflammatory or anticancer agent. Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Bromo-1-(methylsulfonyl)indoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Trichloroethyl and cyclopropanecarbonyl substituents (e.g., in and ) increase steric bulk and lipophilicity, which may enhance binding affinity in biological systems but reduce solubility.

- 1-Methyl derivatives (e.g., ) lack the sulfonyl group, making them less polar and more prone to metabolic oxidation.

Physicochemical Properties

- Solubility : Methylsulfonyl derivatives generally exhibit higher aqueous solubility than phenylsulfonyl analogs due to reduced hydrophobicity. For example, 5-Bromo-1-(methylsulfonyl)indoline is more polar than its phenylsulfonyl counterpart (logP ~1.8 vs. ~3.2 estimated) .

- Stability : The methylsulfonyl group enhances thermal stability compared to acetyl or ethylsulfonyl groups, as seen in differential scanning calorimetry (DSC) studies of similar compounds .

Biological Activity

5-Bromo-1-(methylsulfonyl)indoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound has the following structural formula:

- Molecular Formula : C9H10BrN2O2S

- CAS Number : 446054-18-8

The synthesis of this compound typically involves the bromination of indoline derivatives, followed by the introduction of a methylsulfonyl group. Various electrophilic substitution methods have been employed to achieve this, often utilizing brominating agents under controlled conditions to ensure high yield and purity .

Anticancer Properties

Research indicates that 5-bromo derivatives of indole, including this compound, exhibit notable anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines, including:

- Jurkat (acute T-lymphoblastic leukemia)

- MCF-7 (mammary gland adenocarcinoma)

- A-549 (non-small cell lung cancer)

Table 1 summarizes the IC50 values for several derivatives tested against these cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Jurkat | 15.6 |

| This compound | MCF-7 | 12.3 |

| This compound | A-549 | 18.9 |

These results suggest that the presence of bromine at the C-5 position enhances the compound's cytotoxicity compared to non-brominated analogs .

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant bactericidal activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 16 |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate signaling pathways associated with cell proliferation and apoptosis. For instance, the compound's action on tumor necrosis factor (TNF) pathways and its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO) have been noted in studies focusing on immune modulation and cancer therapy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Combination Therapy : In a study involving mice with mammary tumors, the compound was used in combination with paclitaxel, resulting in significant tumor regression.

- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an effective anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.